4-Chloro-3-fluorobenzyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-1-chloro-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUYBEIHDWMLSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382452 | |

| Record name | 4-Chloro-3-fluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206362-80-3 | |

| Record name | 4-(Bromomethyl)-1-chloro-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206362-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-fluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(bromomethyl)-1-chloro-2-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-3-fluorobenzyl Bromide for Advanced Research and Development

This guide provides a comprehensive technical overview of 4-Chloro-3-fluorobenzyl bromide, a key halogenated intermediate. It is tailored for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. This document delves into its chemical and physical properties, synthesis, reactivity, and analytical characterization, offering insights into its practical applications.

Core Chemical Identity and Physical Properties

This compound is a versatile bifunctional molecule, featuring a reactive benzyl bromide moiety and a di-substituted phenyl ring. The presence of both chloro and fluoro substituents provides unique electronic properties that can influence reactivity and the biological activity of its derivatives.

Identifiers and Structural Information

| Identifier | Value |

| IUPAC Name | 4-(bromomethyl)-1-chloro-2-fluorobenzene |

| CAS Number | 206362-80-3 |

| Molecular Formula | C₇H₅BrClF |

| Molecular Weight | 223.47 g/mol [1] |

| Synonyms | α-Bromo-4-chloro-3-fluorotoluene, 1-(Bromomethyl)-4-chloro-3-fluorobenzene[1] |

| InChI | 1S/C7H5BrClF/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 |

| SMILES | C1=CC(=C(C=C1CBr)F)Cl |

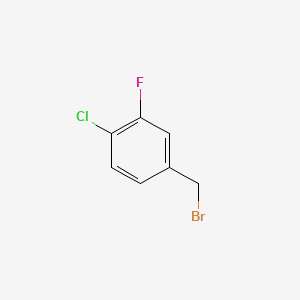

Molecular Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Appearance | White to light yellow or light orange powder/lump | [1] |

| Melting Point | 33 °C | Chem-Impex |

| Purity | ≥ 98% (GC) | [1] |

| Storage | Store at 2 - 8 °C | Chem-Impex |

Synthesis and Manufacturing

The primary route for the synthesis of this compound is through the free-radical bromination of its precursor, 4-chloro-3-fluorotoluene. This reaction is a cornerstone of industrial organic synthesis for producing benzylic halides.

Synthetic Pathway

Caption: Synthesis of this compound.

General Experimental Protocol: Benzylic Bromination

This protocol is based on the well-established Wohl-Ziegler bromination reaction.

-

Reaction Setup: A solution of 4-chloro-3-fluorotoluene is prepared in a suitable non-polar solvent, such as carbon tetrachloride or cyclohexane, in a flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Reagents: N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), are added to the solution.

-

Initiation: The reaction mixture is heated to reflux to initiate the free-radical chain reaction. The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration.

-

Purification: The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound can be further purified by recrystallization or column chromatography.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the lability of the C-Br bond, making it an excellent electrophile for nucleophilic substitution reactions. This property is extensively utilized in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Nucleophilic Substitution Reactions

This compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the facile introduction of the 4-chloro-3-fluorobenzyl moiety into various molecular scaffolds. The presence of the electron-withdrawing halogen atoms on the aromatic ring can enhance the electrophilicity of the benzylic carbon, facilitating these reactions.

Applications in Drug Discovery and Agrochemicals

The 4-chloro-3-fluorobenzyl group is a valuable pharmacophore in medicinal chemistry. Its incorporation into a molecule can modulate lipophilicity, metabolic stability, and binding interactions with biological targets. Consequently, this compound serves as a key building block in the synthesis of novel therapeutic agents and advanced agrochemicals.[2][3]

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of this compound. The following techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the chloro and fluoro substituents. A key singlet for the benzylic methylene protons (CH₂Br) would be observed, typically in the range of 4.4-4.6 ppm.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms. The chemical shift of the benzylic carbon will be significantly affected by the attached bromine atom.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet, with its chemical shift providing confirmation of the fluorine's presence and electronic environment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and obtaining structural information through fragmentation patterns. The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine and chlorine isotopes. Common fragmentation pathways include the loss of the bromine radical to form a stable benzyl cation.[4][5][6]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic ring and the methylene group. Aromatic C-Cl and C-F stretching vibrations will also be present.

Chromatographic Methods

-

Gas Chromatography (GC): GC is a suitable method for assessing the purity of this compound, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[7][8]

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for purity determination and reaction monitoring, particularly for less volatile derivatives.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazard Classification: It is classified as a corrosive material that can cause severe skin burns and eye damage. It may also be harmful if swallowed.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Conclusion

This compound is a pivotal chemical intermediate with significant applications in the synthesis of complex organic molecules for the pharmaceutical and agrochemical sectors. Its unique substitution pattern and high reactivity make it a valuable tool for researchers and synthetic chemists. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective utilization in research and development.

References

- 1. This compound | 206362-80-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Chloro-3-fluorobenzyl bromide: Synthesis, Applications, and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-fluorobenzyl bromide, a halogenated aromatic compound, serves as a critical building block in the synthesis of a wide array of complex molecules. Its unique substitution pattern, featuring chlorine, fluorine, and a reactive bromomethyl group, imparts distinct chemical properties that are highly valued in medicinal chemistry and materials science. This guide provides an in-depth analysis of its chemical identity, properties, synthesis, applications, and safe handling protocols, tailored for professionals in research and development.

Chemical Identity and Properties

The unambiguous identification of a chemical reagent is paramount for reproducibility and safety in a laboratory setting. This compound is cataloged under the CAS (Chemical Abstracts Service) number 206362-80-3 [1][2][3][4][5].

Synonyms: This compound is also known by several other names in chemical literature and commercial catalogs, including:

A comprehensive summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 206362-80-3 | [1][2][3][4] |

| Molecular Formula | C₇H₅BrClF | [2][3][4] |

| Molecular Weight | 223.47 g/mol | [2][3][4] |

| Appearance | White to light yellow to light orange powder or lump | [1][2] |

| Melting Point | 33 °C | [2] |

| Purity | Typically ≥ 97-98% (by GC) | [1][2][3] |

| Storage Conditions | Store at 2 - 8 °C | [2] |

Synthesis and Reactivity

The synthesis of this compound typically involves the bromination of the corresponding toluene derivative. A common laboratory-scale synthesis involves the reaction of 3-chloro-4-fluorotoluene with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as dibenzoyl peroxide, in a non-polar solvent like carbon tetrachloride. The reaction is refluxed to facilitate the radical chain reaction, leading to the selective bromination of the methyl group.

The reactivity of this compound is dominated by the lability of the benzylic bromide. This makes it an excellent electrophile for Sₙ2 reactions, where the bromine atom is displaced by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in organic synthesis, allowing for the introduction of the 4-chloro-3-fluorobenzyl moiety into various molecular scaffolds. The presence of the electron-withdrawing halogen atoms on the aromatic ring can influence the reactivity of the benzylic position.

Applications in Drug Discovery and Organic Synthesis

The unique combination of halogen substituents makes this compound a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] The chlorine and fluorine atoms can modulate the lipophilicity, metabolic stability, and binding affinity of the final active pharmaceutical ingredient (API).

Its primary application lies in its role as an alkylating agent to introduce the 4-chloro-3-fluorobenzyl group. This is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a lead compound. For instance, it can be used to alkylate amines, phenols, thiols, and other nucleophilic functional groups to generate a library of analogs for biological screening.

The compound is also employed in the development of advanced materials, such as polymers and coatings, where the specific chemical functionalities contribute to enhanced performance.[2]

Experimental Protocol: A Typical Sₙ2 Reaction

The following is a representative, step-by-step protocol for the alkylation of a generic phenol with this compound.

Materials:

-

Phenol derivative

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of the phenol derivative (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of this compound (1.1 eq) in acetone dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the desired ether.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[7][8] It is classified as a corrosive material that can cause severe skin burns and eye damage.[8]

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, eye protection, and face protection.[8]

Handling:

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[8][9]

-

Wash face, hands, and any exposed skin thoroughly after handling.[8]

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[7]

In Case of Exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[8]

-

Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash contaminated clothing before reuse.[8]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[8]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[8]

Workflow and Logic Diagram

The following diagram illustrates the typical workflow from starting material to a derivatized product using this compound.

Caption: Synthetic and application workflow for this compound.

References

- 1. This compound | 206362-80-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. scbt.com [scbt.com]

- 5. This compound [chemicalbook.com]

- 6. parchem.com [parchem.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

4-Chloro-3-fluorobenzyl bromide molecular structure and weight

An In-depth Technical Guide to 4-Chloro-3-fluorobenzyl bromide for Advanced Chemical Synthesis

This guide provides an in-depth exploration of this compound, a critical reagent for researchers, scientists, and professionals in drug development. We will delve into its molecular structure, physicochemical properties, synthesis, reactivity, and applications, with a focus on the underlying chemical principles and practical laboratory considerations that ensure successful and reproducible outcomes.

Core Molecular Characteristics

This compound is a halogenated aromatic compound distinguished by its unique substitution pattern, which imparts specific reactivity characteristics that are highly valuable in organic synthesis.

Molecular Structure and Weight

The fundamental identity of this compound is defined by its structure and composition.

-

Synonyms: α-Bromo-4-chloro-3-fluorotoluene, 1-(Bromomethyl)-4-chloro-3-fluorobenzene[1]

The molecule consists of a benzene ring substituted with a chloro group at position 4, a fluoro group at position 3, and a bromomethyl (-CH₂Br) group at position 1.

Caption: 2D representation of this compound.

Physicochemical Properties

The physical and chemical properties of a reagent are paramount for designing experiments, ensuring safety, and achieving desired outcomes.

| Property | Value | Source(s) |

| Appearance | White to light yellow/orange powder or lump | [1] |

| Melting Point | 33 °C | [1] |

| Purity | ≥ 98% (Gas Chromatography) | [1] |

| SMILES | Fc1cc(CBr)ccc1Cl | [3] |

| InChI Key | CNUYBEIHDWMLSD-UHFFFAOYSA-N | [3] |

The Influence of Halogen Substituents on Reactivity

The presence of both chlorine and fluorine on the benzene ring significantly modulates the reactivity of the benzylic bromide. The fluorine at C3 and chlorine at C4 are electron-withdrawing groups. This electronic pull influences the electrophilicity of the benzylic carbon, making it a prime target for nucleophiles. This enhanced reactivity makes the compound an excellent building block for introducing the 4-chloro-3-fluorobenzyl moiety into a target molecule, a common strategy in medicinal chemistry to improve stability and bioactivity.[1] The compound readily participates in nucleophilic substitution reactions, allowing for the efficient introduction of various functional groups.[1]

Synthesis and Quality Assurance

A reliable synthesis protocol is the foundation of reproducible research. The most common laboratory-scale synthesis involves the radical bromination of 4-chloro-3-fluorotoluene.

Synthetic Workflow Overview

The conversion of the toluene precursor to the target benzyl bromide is typically achieved using a radical initiator and a bromine source.

Caption: General workflow for the synthesis of this compound.

Detailed Laboratory Synthesis Protocol

This protocol describes a standard procedure for the bromination of 4-chloro-3-fluorotoluene.

Materials:

-

4-chloro-3-fluorotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-3-fluorotoluene in CCl₄.

-

Addition of Reagents: Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) using a heating mantle. Irradiate the flask with a UV lamp or a standard 100W light bulb to initiate the radical reaction. Monitor the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when the denser NBS is consumed and replaced by the less dense succinimide floating on top.

-

Workup - Quenching and Separation: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold CCl₄.

-

Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine to remove any remaining acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., hexanes) to yield the final product as a crystalline solid.

Trustworthiness: A Self-Validating System

To ensure the identity and purity of the synthesized compound, a multi-step validation is crucial.

-

Reaction Monitoring: Regular analysis by TLC or GC confirms the consumption of the starting material and the formation of the product.

-

Purification Efficacy: The melting point of the purified solid should be sharp and match the literature value (33 °C).[1] A broad melting range indicates impurities.

-

Spectroscopic Confirmation: The final product's identity must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The obtained spectra should be compared against reference data to validate the structure.

Applications in Pharmaceutical and Agrochemical Synthesis

This compound is a versatile intermediate primarily used as an alkylating agent in the synthesis of pharmaceuticals and agrochemicals.[1] Its halogenated structure can impart desirable properties such as enhanced metabolic stability and binding affinity to the final active molecule.[1]

Representative Experimental Protocol: N-Alkylation

This protocol details a general procedure for the N-alkylation of a primary amine, a common step in drug development.

Materials:

-

Primary amine substrate

-

This compound

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent

Procedure:

-

Setup: To a solution of the primary amine in acetonitrile, add potassium carbonate (2-3 equivalents).

-

Reagent Addition: Slowly add a solution of this compound (1.0-1.2 equivalents) in acetonitrile to the stirring mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (40-50°C) until the starting amine is consumed (monitor by TLC).

-

Workup: Upon completion, filter off the inorganic base. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water. Dry the organic layer and concentrate it. Purify the crude product using flash column chromatography to isolate the desired N-alkylated product.

Safety and Handling

Proper handling of this compound is essential due to its hazardous nature.

-

Hazard Identification: The compound is classified as causing severe skin burns and eye damage.[5] It is harmful if swallowed (Acute Toxicity 4, Oral).[3] It is also classified as a Dangerous Good for transport.[2]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves, a lab coat, and chemical splash goggles.

-

Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust or vapors.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area between 2-8°C.[1][7] Keep away from incompatible materials such as bases, strong oxidizing agents, alcohols, amines, and metals.[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-3-fluorobenzyl bromide

This guide provides a comprehensive overview of the synthetic pathways to 4-Chloro-3-fluorobenzyl bromide, a key intermediate in the development of pharmaceuticals and agrochemicals. The content is structured to deliver not only procedural steps but also the underlying scientific principles, ensuring a thorough understanding for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Fluorinated Benzyl Halides

This compound, also known as α-bromo-4-chloro-3-fluorotoluene, is a halogenated aromatic compound of significant interest in organic synthesis.[1] Its structure, featuring chlorine and fluorine atoms on the benzene ring, imparts unique electronic properties and enhances its reactivity as a building block for more complex molecules. The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[2] Consequently, fluorinated intermediates like this compound are valuable tools in the synthesis of novel therapeutic agents and crop protection agents.[1][3]

This guide will focus on the most prevalent and efficient method for the synthesis of this compound: the free-radical bromination of 4-Chloro-3-fluorotoluene. We will delve into the mechanistic details of this transformation, provide a detailed experimental protocol, and discuss the critical parameters that influence the reaction's success.

Primary Synthesis Pathway: Free-Radical Bromination of 4-Chloro-3-fluorotoluene

The most direct and widely utilized method for the synthesis of this compound is the selective bromination of the benzylic methyl group of 4-Chloro-3-fluorotoluene. This transformation is typically achieved through a free-radical chain reaction, a cornerstone of organic synthesis for the functionalization of C-H bonds.

The Wohl-Ziegler Bromination: A Reaction of Choice

The Wohl-Ziegler reaction is the method of choice for this synthesis, employing N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.[4][5][6][7] This method is favored due to its selectivity for the benzylic position over aromatic bromination, a common side reaction when using molecular bromine (Br₂) directly.[8]

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS serves as a source of bromine radicals (Br•) at a low and constant concentration.[6] This is crucial for favoring the radical substitution pathway over electrophilic addition to the aromatic ring.[8]

-

Radical Initiator: A radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is essential to initiate the chain reaction.[9][10][11][12] These molecules decompose upon heating or UV irradiation to generate radicals, which then start the chain process.[9][10][11][12]

-

Solvent: The choice of solvent is critical. Non-polar, inert solvents like carbon tetrachloride (CCl₄) or acetonitrile are commonly used.[13][14] It is important that the solvent does not react with the radicals or the reagents.[15]

Reaction Mechanism: A Step-by-Step Look

The Wohl-Ziegler bromination proceeds via a well-established free-radical chain mechanism consisting of three key stages: initiation, propagation, and termination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. biesterfeld.no [biesterfeld.no]

- 3. nbinno.com [nbinno.com]

- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 5. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 7. Brominations with N-bromosuccinimide and related compounds; the Wohl-Ziegler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. study.com [study.com]

- 10. researchgate.net [researchgate.net]

- 11. Uses of Azobisisobutyronitrile (AIBN)_Chemicalbook [chemicalbook.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. reddit.com [reddit.com]

- 14. Wohl-Ziegler Reaction [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to 4-Chloro-3-fluorobenzyl bromide: A Cornerstone Reagent in Modern Synthesis

Abstract

4-Chloro-3-fluorobenzyl bromide has emerged as a pivotal building block in synthetic chemistry, prized for its unique combination of reactivity and the desirable physicochemical properties it imparts to target molecules. This technical guide provides an in-depth exploration of its core applications, moving beyond simple reaction schemes to elucidate the underlying scientific rationale for its use. We will delve into its fundamental reactivity, showcase its critical role in the synthesis of high-value pharmaceutical agents, particularly TRPA1 antagonists, and provide actionable experimental protocols for researchers in drug discovery and chemical development.

Introduction: The Strategic Advantage of a Polysubstituted Benzyl Halide

In the landscape of organic synthesis, benzyl halides are workhorse reagents for introducing the versatile benzyl group. However, the strategic placement of halogen substituents on the aromatic ring dramatically elevates their utility. This compound (α-Bromo-4-chloro-3-fluorotoluene) is a prime example of such a "privileged" reagent.[1][2] Its value lies not just in the reactive benzylic bromide, but in the synergistic effects of the chloro and fluoro groups.

These halogens serve as powerful modulators of a molecule's properties, influencing factors like lipophilicity, metabolic stability, and binding interactions—critical parameters in the design of pharmaceuticals and agrochemicals.[1][3][4] This guide will demonstrate how the specific 4-chloro, 3-fluoro substitution pattern has been successfully exploited in advanced research programs.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 206362-80-3 | [1][5] |

| Molecular Formula | C₇H₅BrClF | [1][5][6] |

| Molecular Weight | 223.47 g/mol | [1][5][6] |

| Appearance | White to light yellow/orange powder or lump | [1][2] |

| Melting Point | 33 °C | [1] |

| Purity | ≥ 97-98% (GC) | [1][2][7] |

Core Reactivity: The Benzyl Bromide as a Precision Electrophile

The primary mode of reactivity for this compound is its function as a potent electrophile in nucleophilic substitution reactions, typically proceeding via an SN2 mechanism.[3][4] The carbon atom of the bromomethyl group (-CH₂Br) is electron-deficient and readily attacked by a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions), leading to the displacement of the bromide leaving group and the formation of a new carbon-nucleophile bond.[1]

The scientific rationale for its effectiveness is twofold:

-

Benzylic Stabilization: The transition state of the SN2 reaction is stabilized by the adjacent aromatic ring, accelerating the reaction rate compared to non-benzylic alkyl halides.

-

Halogen Influence: The electron-withdrawing nature of the chlorine and fluorine atoms on the ring can subtly enhance the electrophilicity of the benzylic carbon. More importantly, these halogens are not merely spectators; they become integral components of the final molecule, profoundly influencing its biological activity and pharmacokinetic profile.[4]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 206362-80-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. innospk.com [innospk.com]

- 4. nbinno.com [nbinno.com]

- 5. scbt.com [scbt.com]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound, 97% | Fisher Scientific [fishersci.ca]

A Senior Application Scientist's Guide to 4-Chloro-3-fluorobenzyl bromide in Medicinal Chemistry

Abstract

This technical guide provides an in-depth exploration of 4-Chloro-3-fluorobenzyl bromide, a versatile and increasingly vital reagent in medicinal chemistry. We will dissect its inherent chemical properties, focusing on how the strategic placement of chloro and fluoro substituents dictates its reactivity and utility. Through detailed case studies, this document will illuminate its application in the synthesis of high-value therapeutic agents, including cannabinoid receptor modulators and kinase inhibitors. The guide offers field-proven, step-by-step protocols, data-driven insights, and a discussion of the causality behind experimental choices, designed to empower researchers, scientists, and drug development professionals in their preliminary investigations and synthetic campaigns.

Introduction: The Strategic Advantage of Halogenation

In the landscape of modern drug discovery, halogenated organic compounds are indispensable. The introduction of halogens into a molecular scaffold can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This compound (C7H5BrClF) is a prime exemplar of a strategically designed building block.[1] The presence of both chlorine and fluorine atoms on the aromatic ring imparts a unique electronic signature that modulates reactivity and can enhance metabolic stability and binding affinity in the final active pharmaceutical ingredient (API).[2][3][4]

This reagent is primarily utilized as an alkylating agent to introduce the 4-chloro-3-fluorobenzyl moiety into a target molecule.[2] Its utility stems from the reactivity of the benzylic bromide, which is an excellent leaving group, facilitating nucleophilic substitution reactions.[5][6]

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 206362-80-3 | [1] |

| Molecular Formula | C7H5BrClF | [1] |

| Molecular Weight | 223.47 g/mol | [1] |

| Synonyms | α-Bromo-4-chloro-3-fluorotoluene, 1-(Bromomethyl)-4-chloro-3-fluorobenzene |

The logic behind using this specific di-halogenated pattern is rooted in established medicinal chemistry principles. The 3-fluoro substituent can increase metabolic stability by blocking potential sites of oxidation, while the 4-chloro group can enhance binding interactions and modulate the overall lipophilicity of the molecule.

Core Reactivity and Mechanistic Considerations

This compound's primary role in synthesis is as an electrophile in nucleophilic substitution reactions.[2] The benzylic carbon is highly susceptible to attack by a wide range of nucleophiles, including amines, phenols, thiols, and carbanions.

The reaction typically proceeds via an SN2 mechanism, particularly with primary and secondary amines.[3][7][8] However, the resonance stabilization of the resulting benzylic carbocation means that an SN1 pathway can also be accessible under certain conditions, especially with weaker nucleophiles or in polar protic solvents.[5][9]

The choice of base and solvent is critical. For N-alkylation of amines, non-nucleophilic, hindered bases like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) are preferred to prevent the base from competing with the substrate nucleophile.[10][11] Solvents like acetonitrile (ACN) or dimethylformamide (DMF) are commonly employed.[10]

Application Case Study 1: Synthesis of Cannabinoid Receptor (CB1) Modulators

The endocannabinoid system, particularly the CB1 receptor, is a significant target for treating various conditions, including pain, obesity, and neurological disorders.[12][13] Substituted benzyl groups are often incorporated into CB1 antagonists to optimize binding and pharmacokinetic properties.

A relevant synthetic application involves the N-alkylation of a piperidine-containing scaffold, a common motif in CB1 modulators.[12][14]

Workflow: N-Alkylation for a CB1 Modulator Precursor

Protocol 1: N-Alkylation of a Secondary Amine

This protocol is a representative procedure for the N-alkylation of a secondary amine using this compound.

Materials:

-

Secondary Amine Substrate (e.g., 4-phenylpiperidine derivative) (1.0 eq.)

-

This compound (1.1 eq.)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)[11]

-

Acetonitrile (ACN), anhydrous[11]

-

Ethyl acetate (EtOAc), brine, water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[10]

-

Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the secondary amine substrate (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).[11]

-

Solvent Addition: Add anhydrous acetonitrile to dissolve/suspend the reactants (to a concentration of approx. 0.1-0.2 M).

-

Reagent Addition: To the stirred suspension, add this compound (1.1 eq.) dropwise at room temperature.[10]

-

Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and stir for 4-12 hours.[11]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[11]

-

Work-up:

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[10]

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.[11]

Application Case Study 2: Synthesis of Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern oncology.[15] The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in the design of these inhibitors, often acting as a hinge-binding motif.[16] this compound can be used to install a key moiety that occupies a hydrophobic pocket in the kinase active site.

Workflow: Suzuki Coupling and Benzylation in Kinase Inhibitor Synthesis

In a plausible synthetic route, the 4-chloro-3-fluorobenzyl group can be introduced onto a nitrogen-containing heterocyclic core, such as a pyrazole or indole. A common strategy involves a palladium-catalyzed cross-coupling reaction.

Protocol 2: Palladium-Catalyzed C-C Coupling

While direct benzylation is common, an alternative approach involves using the benzyl bromide in a coupling reaction. This protocol is adapted from general procedures for Suzuki or similar palladium-catalyzed couplings.[16]

Materials:

-

Aryl boronic acid/ester (1.0 eq.)

-

This compound (1.1 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02 eq.)[16]

-

Base (e.g., Cs₂CO₃) (2.0 eq.)[16]

-

Solvent (e.g., Dioxane/Water mixture)

Procedure:

-

Degassing: To a Schlenk flask, add the aryl boronic ester (1.0 eq.), palladium catalyst, and base. Evacuate and backfill with an inert gas (Argon) three times.

-

Solvent/Reagent Addition: Add the degassed solvent mixture, followed by the this compound (1.1 eq.).[16]

-

Reaction: Heat the mixture to 80-100°C and stir for 2-12 hours under an Argon atmosphere.[16]

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

-

Extraction: Wash the filtrate with water and brine.

-

Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography as described in Protocol 1.

Safety and Handling

Benzyl bromides are lachrymators, meaning they are strong eye irritants that cause tearing.[17] All manipulations must be performed in a well-ventilated chemical fume hood.[17][18]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles and a face shield are mandatory.[17][19]

-

Skin Protection: Wear appropriate chemical-resistant gloves (disposable nitrile gloves are suitable for incidental contact) and a lab coat.[17][19]

-

Respiratory Protection: Not typically required if work is conducted in a fume hood.[19]

Storage and Incompatibilities:

-

Store in a cool, dry, well-ventilated area, away from incompatible materials.[17]

-

Keep the container tightly closed.[20]

-

Avoid contact with strong oxidizing agents, bases, amines, and alcohols.[17]

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[19]

Conclusion and Future Outlook

This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its value lies in the predictable reactivity of the benzylic bromide and the beneficial physicochemical properties imparted by its specific halogenation pattern. The ability to readily install the 4-chloro-3-fluorobenzyl moiety allows for the systematic exploration of structure-activity relationships, leading to the optimization of drug candidates. As the demand for targeted therapies with fine-tuned properties continues to grow, the strategic application of reagents like this compound will remain a critical component of successful drug discovery programs.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. quora.com [quora.com]

- 6. Khan Academy [khanacademy.org]

- 7. researchgate.net [researchgate.net]

- 8. innospk.com [innospk.com]

- 9. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [Carbonyl-11C]-N-(4-Fluorobenzyl)-4-(3-(piperidin-1-yl)indole-1-sulfonyl)benzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. N-(4-[18F]Fluorobenzyl)-4-(3-(piperidin-1-yl)indole-1-sulfonyl)benzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 18. benchchem.com [benchchem.com]

- 19. cdhfinechemical.com [cdhfinechemical.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Characterization of 4-Chloro-3-fluorobenzyl bromide: A Technical Guide

Introduction

4-Chloro-3-fluorobenzyl bromide (C₇H₅BrClF, Molar Mass: 223.47 g/mol ) is a halogenated aromatic compound of significant interest to researchers in medicinal chemistry and materials science.[1] Its utility as a synthetic intermediate stems from the distinct reactivity conferred by its benzylic bromide functional group, coupled with the electronic modifications to the aromatic ring by the chloro and fluoro substituents.[2] A precise understanding of its chemical structure is paramount for its effective application, and this is unequivocally established through a combination of spectroscopic techniques.

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The content herein is structured to provide not only the spectral data but also the underlying scientific rationale for the observed phenomena and the field-proven protocols for data acquisition. This document serves as a key reference for scientists engaged in the synthesis, quality control, and application of this versatile chemical building block.

Overall Spectroscopic Analysis Workflow

The comprehensive structural elucidation of a novel or synthesized compound like this compound follows a logical and systematic workflow. Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Caption: A generalized workflow for the structural analysis of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative. The data presented are predicted based on established substituent chemical shift (SCS) effects for substituted benzenes.[3][4]

Predicted ¹H NMR Data

The proton NMR spectrum will show signals in the aromatic region (δ 7.0-8.0 ppm) and a characteristic singlet for the benzylic methylene (-CH₂Br) protons. The electronic effects of the halogen substituents dictate the precise shifts of the aromatic protons.[5] The fluorine atom will cause through-bond coupling to the adjacent protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~ 7.55 | Doublet of Doublets (dd) | J(H,H) ≈ 8.5, J(H,F) ≈ 5.5 | 1H | H-6 |

| ~ 7.40 | Doublet of Doublets (dd) | J(H,H) ≈ 2.0, J(H,F) ≈ 8.5 | 1H | H-2 |

| ~ 7.20 | Triplet (t) | J(H,H) ≈ 8.5 | 1H | H-5 |

| ~ 4.45 | Singlet (s) | - | 2H | -CH₂Br |

Note: Spectra are typically recorded in CDCl₃. Chemical shifts are referenced to TMS at δ 0.00 ppm.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show six distinct signals: four for the aromatic carbons (two of which will show significant C-F coupling) and one for the methylene carbon.

| Predicted Chemical Shift (δ, ppm) | Coupling (JCF, Hz) | Assignment |

| ~ 159.5 | d, ¹JCF ≈ 250 | C-3 |

| ~ 136.0 | d, ³JCF ≈ 3.5 | C-1 |

| ~ 132.0 | s | C-5 |

| ~ 125.5 | d, ²JCF ≈ 19 | C-4 |

| ~ 122.0 | d, ²JCF ≈ 15 | C-2 |

| ~ 116.5 | d, ⁴JCF ≈ 4.0 | C-6 |

| ~ 31.0 | s | -CH₂Br |

Predicted ¹⁹F NMR Data

¹⁹F NMR is exceptionally sensitive to the electronic environment.[1][6] A single signal is expected for the fluorine atom, which will be split by the adjacent aromatic protons. The chemical shift is typically referenced to CFCl₃ at δ 0.0 ppm.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -114 | Multiplet | Ar-F |

Experimental Protocol: NMR Data Acquisition

This protocol outlines a standard procedure for acquiring high-quality NMR data for a solid organic compound.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup: Insert the sample into the spectrometer's magnet.[7] Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shimming: Optimize the magnetic field homogeneity by shimming on the lock signal to ensure sharp, symmetrical peaks.[8]

-

¹H Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Typical parameters: 30-45° pulse angle, 1-2 second relaxation delay (d1), 8-16 scans (nt).[9]

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

-

-

¹³C Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 30° pulse angle, 2-second relaxation delay, number of scans (ns) determined by sample concentration (e.g., 256 to 1024 scans).[10]

-

Process and calibrate the spectrum by setting the CDCl₃ triplet to δ 77.16 ppm.

-

-

¹⁹F Acquisition:

-

Acquire a standard single-pulse ¹⁹F spectrum.

-

Processing is similar to ¹H NMR, with referencing to an appropriate standard (e.g., external CFCl₃).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[11] The spectrum of this compound is expected to show characteristic absorptions for the aromatic ring and the various carbon-halogen bonds.[12][13]

Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic |

| 1600 - 1585 | Medium-Strong | C=C Stretch (in-ring) | Aromatic |

| 1500 - 1400 | Medium-Strong | C=C Stretch (in-ring) | Aromatic |

| ~ 1250 | Strong | C-F Stretch | Aryl-Fluoride |

| 900 - 675 | Strong | C-H Out-of-plane bend | Aromatic Substitution |

| ~ 1100 | Medium-Strong | C-Cl Stretch | Aryl-Chloride |

| ~ 1220 | Medium | C-Br Stretch | Alkyl-Bromide (-CH₂Br) |

Experimental Protocol: FT-IR Data Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) method is ideal for rapid, non-destructive analysis of solid samples.[14]

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum of the empty crystal to be subtracted from the sample spectrum.[15]

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Lower the pressure anvil and apply firm, consistent pressure to ensure good contact between the sample and the crystal surface.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, release the pressure, remove the sample powder, and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural information based on its fragmentation pattern.[16] For halogenated compounds, the isotopic distribution of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) provides a definitive signature.[17]

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Relative Intensity (%) | Assignment |

| 222/224/226 | Medium | [M]⁺˙ (Molecular Ion Cluster) |

| 143/145 | High | [M - Br]⁺ (Loss of Bromine) |

| 108 | Medium | [M - Br - Cl]⁺ |

| 91 | Very High | [C₇H₇]⁺ (Tropylium Ion) |

Rationale for Fragmentation: Upon electron ionization (EI), the molecular ion [C₇H₅BrClF]⁺˙ will be formed. The most favorable fragmentation pathway for benzyl halides is the cleavage of the carbon-bromine bond, which is the weakest bond, to form a relatively stable benzyl cation.[18][19] This cation ([C₇H₅ClF]⁺, m/z 143/145) is expected to be a major peak. This benzyl cation can then rearrange to the highly stable tropylium ion ([C₇H₇]⁺, m/z 91), which is often the base peak in the spectra of benzyl derivatives.[18]

Caption: Key fragmentation steps for this compound under EI-MS.

Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile and semi-volatile organic compounds.[20][21]

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[22]

-

Instrument Setup:

-

GC: Use a standard non-polar capillary column (e.g., DB-5ms). Set a suitable temperature program, for example: hold at 50 °C for 2 minutes, then ramp at 15 °C/min to 250 °C and hold for 5 minutes.

-

Injector: Set to 250 °C in splitless mode for dilute samples.

-

MS: Use electron ionization (EI) at 70 eV. Set the mass analyzer to scan a range of m/z 40-300.

-

-

Injection: Inject 1 µL of the sample solution into the GC.

-

Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum associated with this peak, identifying the molecular ion cluster and key fragment ions. Compare the observed isotopic patterns for Br and Cl with theoretical distributions to confirm the elemental composition.[23]

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous structural characterization of this compound. NMR spectroscopy confirms the carbon-hydrogen-fluorine framework and the connectivity of the substituents. FT-IR spectroscopy verifies the presence of the key functional groups, namely the substituted aromatic ring and carbon-halogen bonds. Finally, mass spectrometry establishes the molecular weight and provides confirmatory structural evidence through predictable fragmentation patterns and characteristic isotopic distributions. The protocols and data presented in this guide serve as an authoritative resource for researchers, ensuring the confident identification and quality assessment of this important synthetic intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. eng.uc.edu [eng.uc.edu]

- 3. NMR chemical shift prediction of benzenes [stenutz.eu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. m.youtube.com [m.youtube.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 8. books.rsc.org [books.rsc.org]

- 9. sites.bu.edu [sites.bu.edu]

- 10. chem.uiowa.edu [chem.uiowa.edu]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 19. m.youtube.com [m.youtube.com]

- 20. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]

- 21. multimedia.3m.com [multimedia.3m.com]

- 22. uoguelph.ca [uoguelph.ca]

- 23. memphis.edu [memphis.edu]

Physical properties like melting point and appearance of 4-Chloro-3-fluorobenzyl bromide

An In-Depth Technical Guide to the Physical Properties of 4-Chloro-3-fluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic compound of significant interest in organic synthesis, particularly within the pharmaceutical and agrochemical sectors. Its unique substitution pattern imparts specific reactivity, making it a valuable building block for complex molecular architectures. This guide provides a focused examination of its core physical and chemical properties, offering foundational data essential for laboratory handling, reaction design, and safety protocol development. The causality behind its observed characteristics is discussed, providing field-proven insights for professionals engaged in its application.

Chemical Identity and Molecular Structure

The precise identification of a chemical reagent is the bedrock of reproducible and safe scientific research. This compound is systematically known as 1-(bromomethyl)-4-chloro-3-fluorobenzene. The presence of three different halogen atoms (bromine, chlorine, and fluorine) on the benzyl scaffold creates a unique electronic and steric environment, which is fundamental to its chemical behavior.

The compound's identity is unequivocally established by its CAS Registry Number, 206362-80-3.[1][2][3] The key identifiers are summarized in the table below for rapid reference.

| Identifier | Value | Source(s) |

| CAS Number | 206362-80-3 | [1][2][3] |

| Molecular Formula | C₇H₅BrClF | [1][2] |

| Molecular Weight | 223.47 g/mol | [1][2] |

| Synonyms | α-Bromo-4-chloro-3-fluorotoluene, 1-(Bromomethyl)-4-chloro-3-fluorobenzene | [1] |

| InChI Key | CNUYBEIHDWMLSD-UHFFFAOYSA-N | [2] |

Core Physicochemical Properties

The physical properties of a reagent dictate its handling, storage, and application in experimental setups. For this compound, these characteristics are influenced by the interplay of its aromatic ring and halogen substituents.

Appearance and Physical State

At standard ambient temperature and pressure, this compound presents as a solid. Its appearance is consistently reported as a white to light yellow or light orange powder, which may also form lumps.[1] The color variation can be attributed to trace impurities or slight degradation upon exposure to light or air, a common characteristic for benzyl bromides.

Melting Point

The melting point is a critical parameter for assessing purity and determining appropriate reaction conditions. For this compound, the melting point is reported to be 33 °C (91.4 °F).[1] Some sources provide a slight range of 30-33 °C.[3] This relatively low melting point means that in warmer laboratory environments, the compound may exist as a liquid or a partially melted solid, which has implications for its handling and measurement. The presence of impurities will typically depress and broaden this melting point range.

Solubility Profile

Solubility is paramount for designing homogeneous reaction mixtures. While comprehensive solubility data is not widely published, it is known to be soluble in methanol. Based on its molecular structure—a largely nonpolar aromatic core with polar carbon-halogen bonds—it is expected to be soluble in a range of common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Its solubility in nonpolar solvents like hexanes is likely to be lower, and it is expected to be insoluble in water.

Storage and Stability

Proper storage is crucial to maintain the integrity of this reactive compound. Commercial suppliers recommend storing this compound at refrigerated temperatures, typically between 2 °C and 8 °C.[1] It should be stored in a cool, dark place to prevent degradation. As a benzyl bromide derivative, it is sensitive to moisture and can be lachrymatory, necessitating handling in a well-ventilated fume hood with appropriate personal protective equipment.

Summary of Physical Properties

The following diagram and table consolidate the key physical data for this compound, providing a clear, at-a-glance reference for laboratory use.

Caption: Relationship between the identity and physical properties of the compound.

| Property | Value | Source(s) |

| Physical State | Solid | |

| Appearance | White to light yellow to light orange powder or lump | [1] |

| Melting Point | 33 °C (or 30-33 °C) | [1][3] |

| Purity (Typical) | ≥ 98% (by GC) | [1] |

| Storage Temperature | 2 - 8 °C | [1] |

Conclusion

This technical guide has detailed the essential physical properties of this compound, a key intermediate in synthetic chemistry. Its identity is defined by CAS number 206362-80-3, a molecular weight of 223.47 g/mol , and a distinct solid appearance with a low melting point of approximately 33 °C.[1][2] Understanding these foundational characteristics—appearance, melting point, solubility, and storage requirements—is not merely academic; it is a prerequisite for the safe, effective, and reproducible application of this versatile reagent in research and development. The data presented herein, grounded in authoritative sources, serves as a reliable reference for scientists and professionals in the field.

References

Methodological & Application

Application Notes & Protocols: Strategic Alkylation Using 4-Chloro-3-fluorobenzyl bromide

Abstract

4-Chloro-3-fluorobenzyl bromide is a halogenated aromatic compound increasingly utilized as a key building block in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring both chlorine and fluorine atoms, imparts distinct electronic properties that can enhance the stability and bioactivity of target molecules.[1] This document provides a comprehensive guide for researchers on the effective use of this compound as an alkylating agent. We will delve into its chemical reactivity, provide a detailed, field-proven protocol for a representative N-alkylation reaction, discuss critical safety and handling procedures, and offer insights into troubleshooting and optimization. The primary mechanism for these reactions is a bimolecular nucleophilic substitution (SN2), where a nucleophile attacks the electrophilic benzylic carbon, displacing the bromide leaving group.

Chemical Properties and Strategic Considerations

Molecular Formula: C₇H₅BrClF[2] Molecular Weight: 223.47 g/mol [2] Appearance: White to light yellow solid or powder. CAS Number: 206362-80-3[2]

The reactivity of this compound is governed by several factors:

-

Benzylic Position: The bromine atom is attached to a benzylic carbon. The adjacent phenyl ring stabilizes the transition state of SN2 reactions, making the compound a potent electrophile.

-

Leaving Group: Bromide is an excellent leaving group, facilitating nucleophilic substitution.

-

Halogen Substituents: The electron-withdrawing nature of the chlorine and fluorine atoms on the aromatic ring can subtly influence the electrophilicity of the benzylic carbon. These halogens are also critical for modulating the physicochemical properties (e.g., lipophilicity, metabolic stability) of the final product, a key consideration in drug design.[3]

This reagent is highly effective for the alkylation of a wide range of nucleophiles, including amines (N-alkylation), phenols and alcohols (O-alkylation), and thiols (S-alkylation). The choice of base and solvent is critical for achieving high yields and minimizing side reactions.

Critical Safety and Handling

This compound is classified as a hazardous and corrosive substance.[4][5] Strict adherence to safety protocols is mandatory.

-

Hazard Identification: Causes severe skin burns and serious eye damage.[4][6] May cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[4]

-

Eye Protection: Use chemical safety goggles and a face shield.[4]

-

Skin and Body Protection: Wear a lab coat and ensure full body coverage.[4]

-

Respiratory Protection: Use only in a well-ventilated chemical fume hood.[5] If dust or aerosols are generated, a NIOSH/MSHA approved respirator is required.

-

-

Handling and Storage:

-

First Aid Measures:

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor immediately.[4]

-

Ingestion: Rinse mouth. DO NOT induce vomiting. Seek immediate medical attention.[4]

-

Experimental Protocol: N-Alkylation of a Secondary Amine

This protocol details a general procedure for the N-alkylation of a representative secondary amine, such as morpholine, using this compound. This reaction is fundamental in constructing tertiary amine scaffolds common in active pharmaceutical ingredients.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Purpose |

| This compound | ≥98% | Sigma-Aldrich, TCI | Alkylating Agent |

| Morpholine | Reagent Grade | Major Supplier | Nucleophile |

| Potassium Carbonate (K₂CO₃), anhydrous powder | ≥99% | Fisher Scientific | Base |

| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Major Supplier | Solvent |

| Ethyl Acetate (EtOAc) | ACS Grade | Major Supplier | Extraction Solvent |

| Deionized Water | N/A | In-house | Aqueous Wash |

| Brine (Saturated NaCl solution) | N/A | Lab-prepared | Aqueous Wash |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Major Supplier | Drying Agent |

| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | Merck | Reaction Monitoring |

Equipment

-

Round-bottom flask with magnetic stir bar

-

Reflux condenser and heating mantle

-

Nitrogen or Argon inlet

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the secondary amine (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous DMF. The volume of DMF should be sufficient to create a stirrable slurry (approx. 0.1–0.2 M concentration with respect to the amine).

-

Rationale: An inert atmosphere prevents side reactions with atmospheric moisture. K₂CO₃ is a mild inorganic base suitable for deprotonating the amine's conjugate acid, preventing the formation of a non-nucleophilic ammonium salt. DMF is a polar aprotic solvent that effectively dissolves the reagents and promotes SN2 kinetics.[7]

-

-

Addition of Alkylating Agent:

-

Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DMF.

-

Add this solution dropwise to the stirring amine/base slurry at room temperature.

-

Rationale: Using a slight excess of the alkylating agent ensures complete consumption of the more valuable nucleophile. Dropwise addition helps to control any potential exotherm.

-

-

Reaction Execution:

-

After the addition is complete, heat the reaction mixture to 60–70 °C.

-

Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:EtOAc mobile phase). Check for the consumption of the starting amine. The reaction is typically complete within 2-4 hours.

-

Rationale: Heating increases the reaction rate. TLC is a crucial and simple method to track the disappearance of starting materials and the appearance of the product, preventing unnecessary heating that could lead to decomposition.

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water. The volume of water should be 3-5 times the volume of DMF used.

-

Extract the aqueous layer three times with ethyl acetate.

-

Rationale: This step quenches the reaction and removes the water-soluble DMF and K₂CO₃. Multiple extractions ensure efficient recovery of the organic product.

-

Combine the organic layers and wash sequentially with deionized water and then brine.

-

Rationale: The water wash removes residual DMF, while the brine wash helps to break any emulsions and begins the drying process.

-

Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification:

-

The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Experimental Workflow Diagram

Caption: General workflow for the N-alkylation protocol.

Troubleshooting and Optimization

| Problem Observed | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reaction | 1. Inactive base (hydrated K₂CO₃).2. Insufficient temperature.3. Poor quality of alkylating agent. | 1. Use freshly dried or new anhydrous K₂CO₃.2. Gradually increase the temperature (e.g., to 80-90 °C).3. Verify the purity of the bromide by NMR or purchase from a reputable source. |

| Incomplete Reaction | 1. Insufficient reaction time.2. Steric hindrance from substrates. | 1. Extend the reaction time, continuing to monitor by TLC.2. Switch to a stronger base (e.g., NaH) and solvent system (e.g., THF), but perform at a lower temperature (0 °C to RT). |

| Formation of Side Products | 1. Over-alkylation (if primary amine is used).2. Decomposition of DMF at high temperatures.[8] | 1. Use a larger excess of the primary amine.2. Avoid excessive temperatures (>120 °C). Consider an alternative solvent like acetonitrile (ACN). |

| Difficult Work-up | Emulsion formation during extraction. | Add more brine to the separatory funnel and swirl gently. Allow the layers to sit for an extended period. |

Hypothetical Results: Effect of Base and Solvent

The following table illustrates hypothetical outcomes for the N-alkylation of morpholine to demonstrate how reaction conditions can influence product yield.

| Entry | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ (2.0) | DMF | 70 | 3 | 85 |

| 2 | K₂CO₃ (2.0) | ACN | 70 | 6 | 72 |

| 3 | Cs₂CO₃ (2.0) | DMF | 70 | 2 | 92 |

| 4 | NaH (1.2) | THF | 25 | 4 | 88 |

Analysis: Cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility and the increased nucleophilicity of the resulting amine anion (the "cesium effect"). Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the amine's conjugate acid, driving the reaction forward, but requires more stringent anhydrous conditions.[9]

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. nbinno.com [nbinno.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. N-alkylation - Wordpress [reagents.acsgcipr.org]

- 8. reddit.com [reddit.com]

- 9. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Nucleophilic substitution reactions with 4-Chloro-3-fluorobenzyl bromide

An In-Depth Guide to Nucleophilic Substitution Reactions with 4-Chloro-3-fluorobenzyl bromide

Abstract

This compound is a halogenated aromatic compound that serves as a valuable building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its benzylic bromide moiety provides a highly reactive site for nucleophilic substitution, allowing for the strategic introduction of diverse functional groups. The presence of both chloro and fluoro substituents on the aromatic ring modulates the electronic properties and reactivity of the molecule, offering a unique substrate for targeted chemical transformations. This guide provides a comprehensive overview of the reactivity, safety considerations, and core applications of this compound, complete with detailed, field-proven protocols for O-alkylation, S-alkylation, and N-alkylation reactions.

Reactivity Profile and Mechanistic Considerations

This compound is primed for nucleophilic substitution at the benzylic carbon. The carbon-bromine bond is polarized, rendering the carbon atom electrophilic, while the bromide ion is an excellent leaving group.[1] Benzylic systems are unique in that they can undergo substitution via both S(_N)1 and S(_N)2 pathways.[2][3]

-

S(_N)1 Pathway: This pathway involves the formation of a resonance-stabilized benzylic carbocation. However, the electron-withdrawing effects of the chlorine and fluorine atoms on the aromatic ring inductively destabilize this carbocation, making the S(_N)1 route less favorable under most conditions.[4]

-

S(_N)2 Pathway: This bimolecular mechanism involves a backside attack by a nucleophile.[5] Given that this compound is a primary halide, steric hindrance is minimal, favoring the S(_N)2 pathway.[6] For the majority of synthetic applications involving moderately to highly concentrated nucleophiles in polar aprotic solvents, the S(_N)2 mechanism is dominant.[3]

The chloro and fluoro substituents decrease the electron density of the aromatic ring. Kinetic studies on related substituted benzyl halides have shown that electron-withdrawing groups tend to slightly decrease the rate of S(_N)2 reactions compared to unsubstituted benzyl bromide.[7][8] This is a critical consideration for reaction optimization, potentially requiring slightly more forcing conditions (e.g., elevated temperatures or longer reaction times) to achieve high conversion.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 206362-80-3 | |

| Synonyms | α-Bromo-4-chloro-3-fluorotoluene, 1-(Bromomethyl)-4-chloro-3-fluorobenzene | |

| Molecular Formula | C(_7)H(_5)BrClF | |

| Molecular Weight | 223.47 g/mol | |

| Appearance | White to light yellow powder or lump | |

| Purity | >98.0% (GC) |

Critical Safety and Handling Protocols

This compound is a corrosive and lachrymatory substance that demands careful handling in a controlled laboratory environment.[9] Adherence to strict safety protocols is non-negotiable to prevent chemical burns, eye damage, and respiratory irritation.

Table 2: Hazard Identification and Safety Precautions

| Hazard Class | GHS Pictogram | Precautionary Statement Codes | Required Personal Protective Equipment (PPE) |

| Skin Corrosion/Irritation, Category 1B | GHS05 (Corrosion) | P280, P303+P361+P353, P363, P405 | Chemical-resistant gloves (e.g., nitrile), flame-retardant lab coat, certified chemical splash goggles, and a face shield.[9] |